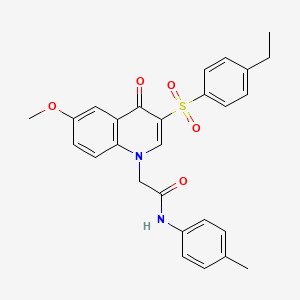

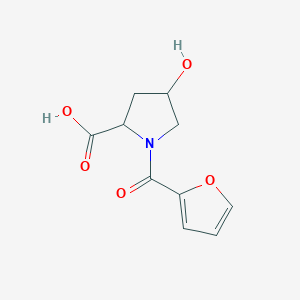

![molecular formula C19H13ClO3 B2734676 6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690215-00-0](/img/structure/B2734676.png)

6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The single crystal of synthesized (2E)-3- (2, 6-dichlorophenyl)-1- (4-methoxyphenyl) prop-2-en-1-one is characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity .Molecular Structure Analysis

The molecular structure was elucidated by using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group where the unit cell parameters are a=6.4704 (4) Å, b=12.9304 (8) Å, c=16.7181 (11) Å, α=90°, β=90°, γ=90° and Z=4 .Chemical Reactions Analysis

The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement . TD-DFT approach is used to compute the UV–visible spectrum .Physical And Chemical Properties Analysis

The properties of the compound were theoretically and experimentally studied and results show good agreement . The synthesized compound possesses moderate antimicrobial activity against selected pathogens for study .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Researchers have developed methods for synthesizing various chromen-2-one derivatives, demonstrating their potential in creating complex molecular structures. For example, zinc enolates derived from 1-aryl-2-bromo-alkanones reacted with 3-aroyl-6-bromochromen-2-ones to yield specific chroman-2-one derivatives as a single stereoisomer, showcasing the chemical versatility of these compounds in synthetic organic chemistry (Shchepin et al., 2006). Similarly, the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been reported, highlighting the efficiency of modern synthesis techniques in enhancing the chemical repertoire of chromen-2-ones (El Azab et al., 2014).

Biological Activities

Chromen-2-one derivatives have been evaluated for their biological activities, with several studies demonstrating their antimicrobial potential. For instance, novel metal complexes of 4-hydroxy benzopyran-2-ones showed enhanced antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Vyas, 2009). Another study on Schiff’s bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents found specific compounds exhibiting significant activity, further supporting the therapeutic potential of chromen-2-one derivatives (Bairagi et al., 2009).

Material Science and Other Applications

In material science, the synthesis of chromen-2-one derivatives and their complexes has been explored for various applications, including the development of novel catalysts and fluorescent dyes. The creation of polystyrene-supported catalysts for the synthesis of Warfarin analogues demonstrates the utility of these compounds in facilitating environmentally friendly chemical reactions (Alonzi et al., 2014). Moreover, serendipitous synthesis of new fluorescent dyes based on chromen-2-one structures has been reported, indicating the potential for these compounds in creating materials with unique optical properties (Teimouri, 2011).

Propriétés

IUPAC Name |

6-chloro-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO3/c1-12-2-4-13(5-3-12)6-8-17(21)16-11-14-10-15(20)7-9-18(14)23-19(16)22/h2-11H,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCMNBVWJPWDLG-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

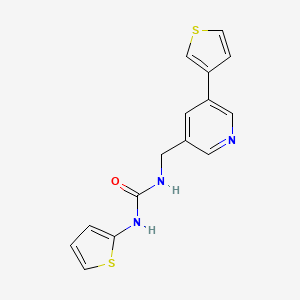

![4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2734597.png)

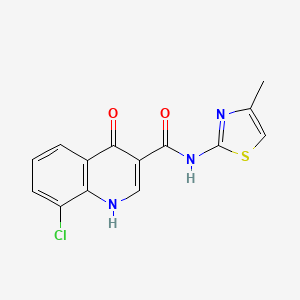

![4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2734599.png)

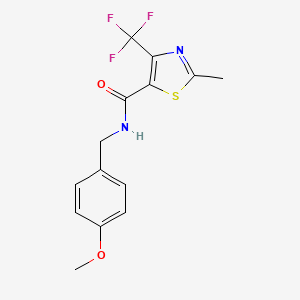

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2734601.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2734606.png)

![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)